
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O6 and its molecular weight is 446.464. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into the synthesis and cardiovascular activity of new purine derivatives, including those with 8-alkylamino substitutions, has shown promising results. For example, studies by Chłoń-Rzepa et al. (2004) have explored the electrocardiographic, antiarrhythmic, and hypotensive activities of these compounds, alongside their adrenoreceptor affinities. This highlights the compound's potential in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Chemical Synthesis and Structural Analysis
The chemical behavior and structural analysis of purine derivatives have been extensively studied. For instance, Kopylovich et al. (2011) discussed the unusual shift of a nitro group in a phenylhydrazo-β-diketone, illustrating the complex reactions these compounds can undergo and their potential applications in the synthesis of novel organic compounds (Kopylovich et al., 2011).
Medicinal Chemistry and Drug Design
Significant research efforts are directed towards the medicinal applications of purine derivatives. Studies have focused on the synthesis of compounds with potential antitumor, anti-HIV, and cardiovascular activities. For example, Behforouz et al. (1996) described the synthesis of novel quinolindiones, highlighting the potential of purine derivatives in antitumor drug development (Behforouz et al., 1996).
Enzymatic and Biological Interactions
Research on purine derivatives also extends to their enzymatic and biological interactions. For example, Chhaya and Gupte (2013) explored the role of laccase in the bioremediation of bisphenol A, demonstrating the utility of purine derivatives in environmental applications (Chhaya & Gupte, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione with 2-hydroxy-3-(4-nitrophenoxy)propylamine in the presence of a base to form the desired product.", "Starting Materials": [ "7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione", "2-hydroxy-3-(4-nitrophenoxy)propylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione and 2-hydroxy-3-(4-nitrophenoxy)propylamine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity." ] } | |
CAS-Nummer |
923106-93-8 |
Produktname |
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C20H26N6O6 |
Molekulargewicht |
446.464 |
IUPAC-Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione |
InChI |
InChI=1S/C20H26N6O6/c1-3-4-5-10-21-19-22-17-16(18(28)23-20(29)24(17)2)25(19)11-14(27)12-32-15-8-6-13(7-9-15)26(30)31/h6-9,14,27H,3-5,10-12H2,1-2H3,(H,21,22)(H,23,28,29) |
InChI-Schlüssel |
JCRNRUOAAYTVCW-UHFFFAOYSA-N |
SMILES |
CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



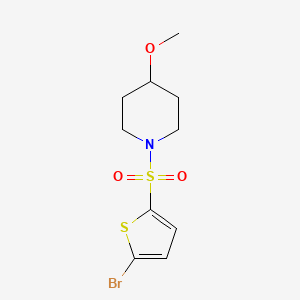
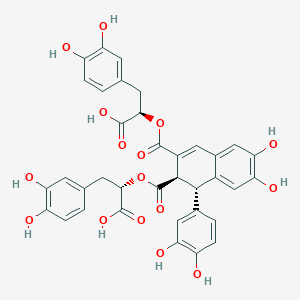
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)
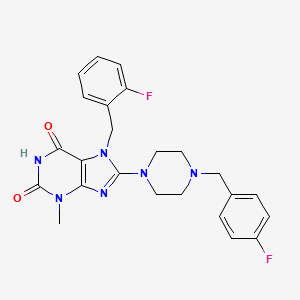

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)


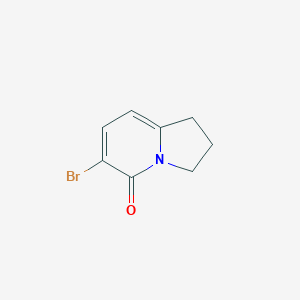
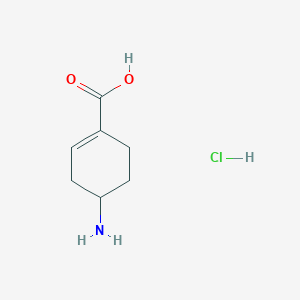
![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)
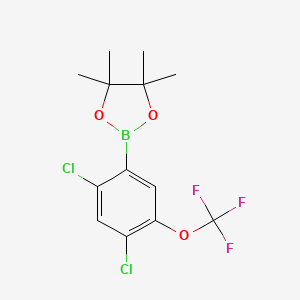

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)